molecular formula C8H13NO5 B1212282 Eglumetad monohydrate CAS No. 209216-09-1

Eglumetad monohydrate

Cat. No.: B1212282
CAS No.: 209216-09-1
M. Wt: 203.19 g/mol
InChI Key: XJPQOSJARVVBIU-PLFKSMQJSA-N
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Description

Eglumetad monohydrate, also known as eglumegad, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This compound has been investigated for its potential in treating anxiety and drug addiction .

Preparation Methods

Eglumetad monohydrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Eglumetad monohydrate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Eglumetad monohydrate has a wide range of scientific research applications:

Mechanism of Action

Eglumetad monohydrate exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can reduce the release of excitatory neurotransmitters, leading to anxiolytic and neuroprotective effects .

Comparison with Similar Compounds

Eglumetad monohydrate is unique in its selective agonism for mGluR2/3 receptors. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.

Properties

CAS No.

209216-09-1

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate

InChI

InChI=1S/C8H11NO4.H2O/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H2/t3-,4-,5-,8-;/m0./s1

InChI Key

XJPQOSJARVVBIU-PLFKSMQJSA-N

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.O

SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N.O

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N.O

Synonyms

(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
eglumetad
LY 314582
LY 354740
LY 366563
LY-314582
LY-354740
LY-366563
LY314582
LY354740
LY366563

Origin of Product

United States

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